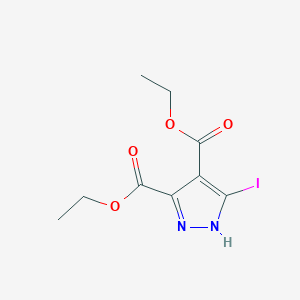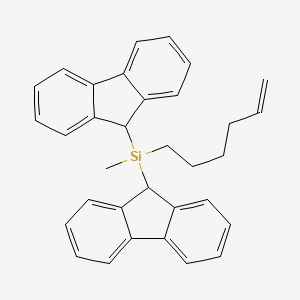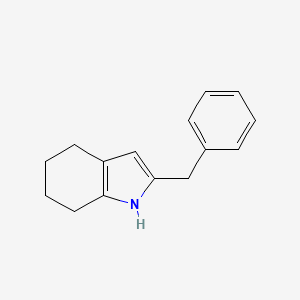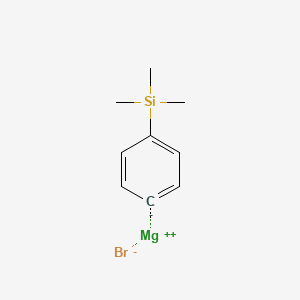![molecular formula C22H50O10Si2 B6289307 triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane CAS No. 328239-08-3](/img/structure/B6289307.png)
triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane: is a silane coupling agent that is widely used in various industrial applications. This compound is known for its ability to enhance the adhesion between organic polymers and inorganic materials, making it a valuable additive in the production of composites, coatings, and adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane typically involves the reaction of triethoxysilane with a polyethylene glycol derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
Triethoxysilane+Polyethylene glycol derivative→this compound
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature and pressure. The use of catalysts, such as tin or platinum-based compounds, can enhance the reaction rate and yield. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The silane groups in triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial for the formation of cross-linked networks in composites and coatings.
Substitution: The ethoxy groups can be substituted with other functional groups, such as amino or epoxy groups, to tailor the properties of the compound for specific applications.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions with controlled pH.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various organic reagents depending on the desired functional group.
Major Products Formed:
Silanol groups: from hydrolysis.
Siloxane networks: from condensation.
Functionalized silanes: from substitution reactions.
Scientific Research Applications
Chemistry:
Surface Modification: Used to modify the surface properties of inorganic materials, enhancing their compatibility with organic polymers.
Composite Materials: Acts as a coupling agent to improve the mechanical properties of composite materials.
Biology and Medicine:
Biocompatible Coatings: Used in the development of biocompatible coatings for medical devices and implants.
Drug Delivery Systems: Functionalized derivatives can be used in the design of targeted drug delivery systems.
Industry:
Adhesives and Sealants: Enhances the adhesion properties of adhesives and sealants used in construction and automotive industries.
Coatings: Improves the durability and performance of protective coatings.
Mechanism of Action
The primary mechanism by which triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane exerts its effects is through the formation of siloxane bonds. Upon hydrolysis, the ethoxy groups are replaced by silanol groups, which can then condense to form siloxane bonds. These bonds create a strong, cross-linked network that enhances the mechanical properties and adhesion of the material. The molecular targets include the hydroxyl groups on the surface of inorganic materials, which react with the silanol groups to form stable covalent bonds.
Comparison with Similar Compounds
- Triethoxy-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane
- Triethoxy-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane
- Tetraethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane
Uniqueness: Triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane is unique due to its long polyethylene glycol chain, which provides flexibility and enhances its ability to form stable siloxane networks. This makes it particularly effective in applications requiring strong adhesion and durability.
Properties
IUPAC Name |
triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H50O10Si2/c1-7-27-33(28-8-2,29-9-3)21-19-25-17-15-23-13-14-24-16-18-26-20-22-34(30-10-4,31-11-5)32-12-6/h7-22H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBJUQYZULKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCOCCOCCOCCOCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H50O10Si2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

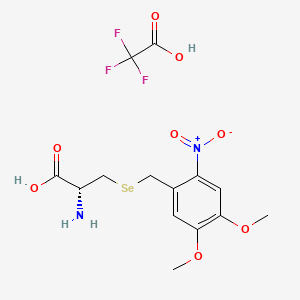
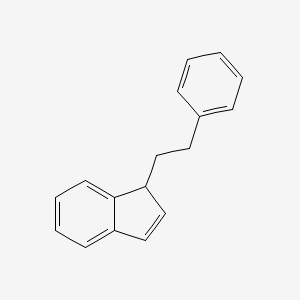
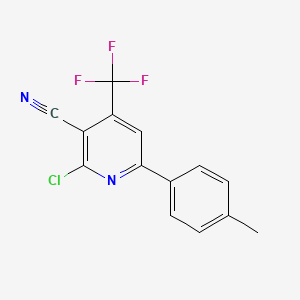
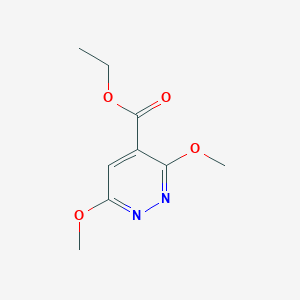
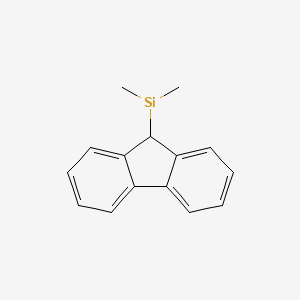
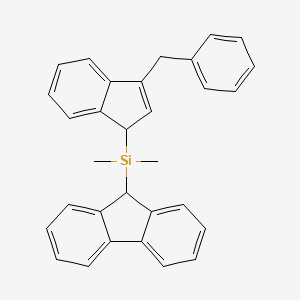
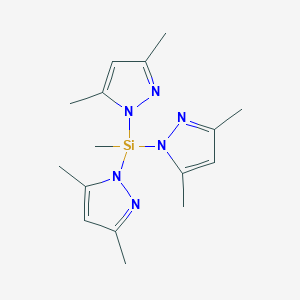
![9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE](/img/structure/B6289273.png)
